molecular formula C25H19N3O3 B15033879 3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B15033879
M. Wt: 409.4 g/mol
InChI Key: QGDHIFKRCLQYSF-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHOXYPHENYL)-2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, an indole moiety, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an indole derivative.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction to attach the methoxyphenyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

    Controlled Reaction Environment: Temperature, pressure, and solvent conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Indole Derivatives: Such as indole-3-carboxaldehyde and indole-3-acetic acid.

Uniqueness

3-(2-METHOXYPHENYL)-2-{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C25H19N3O3/c1-15-11-12-20-17(13-15)18(24(29)27-20)14-23-26-19-8-4-3-7-16(19)25(30)28(23)21-9-5-6-10-22(21)31-2/h3-14H,1-2H3,(H,27,29)/b18-14-

InChI Key

QGDHIFKRCLQYSF-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.